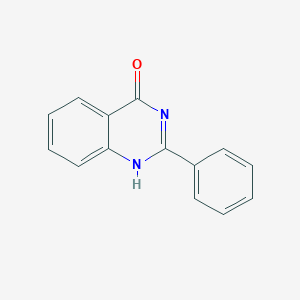

2-Phenylquinazolin-4-ol

描述

2-Phenylquinazolin-4-ol is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with a phenyl group attached at the second position and a hydroxyl group at the fourth position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinazolin-4-ol can be achieved through various methods. One efficient and environmentally benign pathway involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol. This reaction is carried out under solvent- and transition metal-free conditions, using t-butyl sodium oxide as a base and oxygen as a green oxidant. The reaction proceeds at 120°C for 24 hours, yielding the desired product in high yield .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and non-toxic reagents, is emphasized to minimize environmental impact.

化学反应分析

Halogenation Reactions

2-Phenylquinazolin-4-ol undergoes halogenation to form 4-chloro-2-phenylquinazoline, a precursor for further functionalization.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Chlorination | 90°C, reflux | POCl₃ | 78–84% |

Mechanism : The hydroxyl group is replaced by chlorine via nucleophilic substitution. Phosphorus oxychloride (POCl₃) acts as both a chlorinating agent and solvent.

Alkylation Reactions

Alkylation occurs at the oxygen or nitrogen atoms, depending on reaction conditions.

O-Propargylation

| Reaction | Conditions | Reagents | Product Ratio (O:N) | Yield | Reference |

|---|---|---|---|---|---|

| Propargylation | DMF, KOtBu, 80°C | Propargyl bromide | 58:23 (O:N) | 58% (O) |

Mechanism : Base-mediated deprotonation of the hydroxyl group enables nucleophilic attack on propargyl bromide.

Oxidative Coupling Reactions

This compound participates in oxidative coupling to form complex heterocycles.

With Styrenes

| Reaction | Conditions | Catalyst/Oxidant | Yield | Reference |

|---|---|---|---|---|

| Oxidative annulation | 120°C, O₂ atmosphere | t-BuONa | 34–92% |

Mechanism :

-

Partial oxidation of benzyl alcohol to benzaldehyde.

-

Condensation with 2-aminobenzamide.

-

Intramolecular cyclization and oxidative dehydrogenation.

Schiff Base Formation

The compound reacts with aldehydes to form Schiff base derivatives.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Condensation | Ethanol, reflux | Substituted benzaldehydes | 50–85% |

Key Derivatives :

-

3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones : Synthesized via condensation with benzaldehydes, enhancing antimicrobial activity (EC₅₀: 8–70 μM) .

-

(E)-2-(4-Hydroxystyryl)quinazolin-4(3H)-one : Exhibits radical scavenging activity (EC₅₀: 16.5 μM in ABTS assay) .

Cyclization Reactions

This compound serves as a building block for fused heterocycles.

Esterification

| Reaction | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carbamate formation | Dimethylcarbamate | Dimethylamine | MGV-1 (COX-2 inhibitor) | 65–78% |

Application : MGV-1 induces neurite sprouting and exhibits anti-inflammatory activity via COX-2 inhibition (IC₅₀: 0.5–2.0 μM) .

Key Reaction Parameters and Trends

-

Base Sensitivity : Strong bases like t-BuONa enhance dehydrogenation efficiency, while weak bases (e.g., Na₂CO₃) yield trace products .

-

Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve reaction rates for oxidative and alkylation reactions .

-

Temperature : Optimal yields are achieved at 80–120°C, balancing reaction kinetics and decomposition risks .

科学研究应用

Anticancer Properties

Numerous studies have highlighted the cytotoxic effects of 2-phenylquinazolin-4-ol derivatives against various human cancer cell lines. For instance, a patent describes the synthesis of substituted 2-phenyl-4-quinazolinones and their evaluation for cytotoxicity against a range of tumor cell lines, including:

- Epidermoid carcinoma (KB)

- Lung carcinoma (A-549)

- Breast cancer (MCF-7)

- Ovarian cancer (1A9)

Some derivatives demonstrated potent activity, indicating their potential as therapeutic agents for cancer treatment . Another study synthesized thirty derivatives of 2-phenylquinazolin-4(3H)-one and assessed their cytotoxic activities across five human tumor cell lines, reinforcing the compound's promise in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively researched. Various derivatives have shown significant antibacterial and antifungal activities. For example:

- A series of N3-sulfonamide substituted quinazolinone derivatives exhibited improved antibacterial activity when specific substitutions were made on the quinazolinone structure .

- Compounds synthesized by Raval and coworkers demonstrated notable antimicrobial effects, with some showing superior activity against pathogenic bacteria and fungi .

These findings suggest that this compound and its derivatives could be developed into effective antimicrobial agents.

Synthesis Methodologies

Recent advancements in the synthesis of 2-phenylquinazolin-4(3H)-ones highlight environmentally friendly approaches. A notable method involves oxidative coupling using recyclable Brønsted acidic ionic liquids as catalysts, achieving high yields without toxic oxidizing agents . This green synthesis approach not only enhances efficiency but also aligns with contemporary sustainability goals in chemical manufacturing.

Mechanistic Insights

Studies on the mechanism of action for the anticancer properties of this compound derivatives reveal their interaction with critical cellular pathways. For instance, some compounds have been shown to inhibit NAD(P)H:quinone oxidoreductase 1, an enzyme implicated in cellular redox balance and cancer progression . This inhibition could lead to increased oxidative stress in cancer cells, contributing to their cytotoxic effects.

Table 1: Cytotoxicity Data of 2-Phenylquinazolin-4(3H)-one Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Derivative A | MCF-7 | 12.5 | Potent |

| Derivative B | A-549 | 8.0 | Very Potent |

| Derivative C | KB | 15.0 | Moderate |

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Bacteria/Fungi Tested | Zone of Inhibition (mm) | Activity |

|---|---|---|---|

| Compound X | E. coli | 20 | Strong |

| Compound Y | S. aureus | 15 | Moderate |

| Compound Z | C. albicans | 22 | Strong |

作用机制

The mechanism of action of 2-Phenylquinazolin-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as poly(ADP-ribose) polymerase and thymidylate synthase, which are involved in DNA repair and synthesis. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer activity .

相似化合物的比较

- 2-Phenylquinazolin-4-one

- 2-Phenylquinazolin-4-amine

- 2-Phenylquinazolin-4-thiol

Comparison: 2-Phenylquinazolin-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical reactivity and biological activity. Compared to 2-Phenylquinazolin-4-one, the hydroxyl group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets. The presence of the hydroxyl group also enables further functionalization through oxidation and substitution reactions, providing a versatile platform for the synthesis of novel derivatives.

生物活性

2-Phenylquinazolin-4-ol is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. These compounds have demonstrated a wide range of pharmacological effects, including:

- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Significant inhibitory effects on multiple cancer cell lines.

- Anti-inflammatory Properties : Potential use in treating inflammatory conditions.

- Antiviral and Antidiabetic Effects : Emerging research indicates potential benefits in these areas.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study synthesized a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones and evaluated their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Shigella dysenteriae. The results indicated that certain substitutions on the arylideneamino group significantly enhanced antibacterial activity .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 2-PQ1 | S. aureus | Inhibitory |

| 2-PQ2 | E. coli | Moderate |

| 2-PQ3 | B. subtilis | Strong |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. For example, a series of synthesized compounds were tested against human myelogenous leukemia K562 cells using the MTT assay. One compound exhibited an IC50 value of 0.51 μM, indicating potent anticancer activity . Additionally, modifications to the quinazoline structure have been shown to enhance cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A comprehensive study evaluated the anticancer activities of several derivatives against different cancer cell lines, including MDA-MB231 (breast cancer) and H460 (lung cancer). The results highlighted that certain derivatives displayed significant growth inhibition, with IC50 values ranging from 0.32 μM to 1.0 μM across different cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-PQ1 | MDA-MB231 | 0.51 |

| 2-PQ2 | H460 | 0.89 |

| 2-PQ3 | K562 | 0.32 |

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed that these compounds may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis in cancer cells . Additionally, some studies suggest that these compounds may interact with various cellular targets involved in inflammation and apoptosis pathways.

In Silico Studies and Structure-Activity Relationship (SAR)

Recent research has employed in silico methods to predict the pharmacokinetic properties and optimize the structure of quinazoline derivatives for enhanced biological activity. Molecular docking studies have indicated favorable interactions with target proteins involved in cancer proliferation and inflammation .

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups enhances anticancer activity.

- Hydrophobicity : Increased lipophilicity correlates with better cellular uptake.

- Functional Groups : Specific functional groups are critical for antimicrobial efficacy.

属性

IUPAC Name |

2-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDULOAUXSMYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299539 | |

| Record name | 2-phenylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1022-45-3 | |

| Record name | 1022-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1022-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。